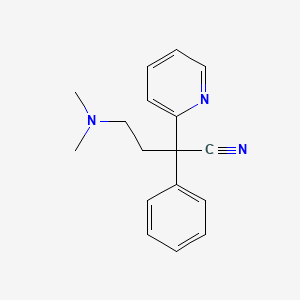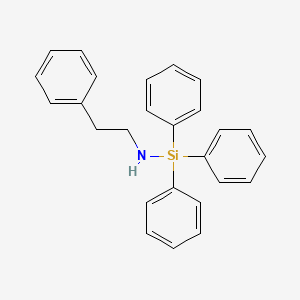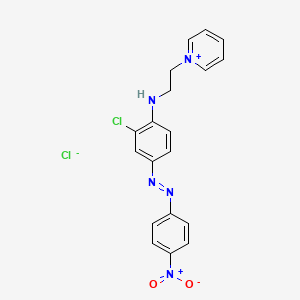
1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of the azo group (N=N) and the nitro group (NO2) in its structure makes it a compound of interest for various chemical reactions and applications .
Vorbereitungsmethoden
The synthesis of 1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride involves multiple steps. One common method includes the reaction of 2-chloro-4-nitroaniline with an appropriate diazonium salt to form the azo compound. This intermediate is then reacted with 2-(pyridinium-1-yl)ethylamine to yield the final product. The reaction conditions typically involve acidic or basic environments to facilitate the formation of the azo bond and the subsequent coupling reaction .
Analyse Chemischer Reaktionen
1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Wirkmechanismus
The mechanism of action of 1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The nitro group can also participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyridinium salts and azo compounds, such as:
Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-: Shares a similar structure but differs in the substituents attached to the pyridinium ring.
1-[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate: Similar in structure but contains an acetate group instead of a chloride. The uniqueness of 1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
59827-64-4 |
|---|---|
Molekularformel |
C19H17Cl2N5O2 |
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
2-chloro-4-[(4-nitrophenyl)diazenyl]-N-(2-pyridin-1-ium-1-ylethyl)aniline;chloride |
InChI |
InChI=1S/C19H17ClN5O2.ClH/c20-18-14-16(23-22-15-4-7-17(8-5-15)25(26)27)6-9-19(18)21-10-13-24-11-2-1-3-12-24;/h1-9,11-12,14,21H,10,13H2;1H/q+1;/p-1 |
InChI-Schlüssel |
PRKUAXNXQUIEJB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)CCNC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





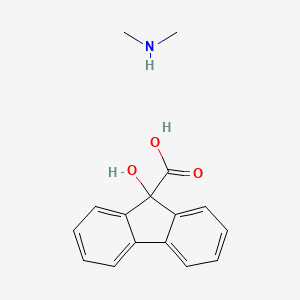
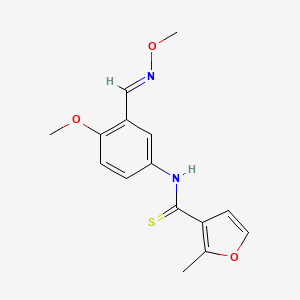
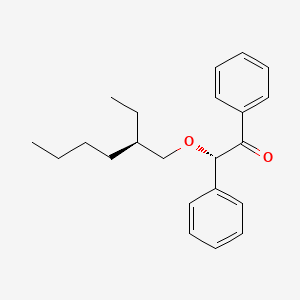

![[2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride](/img/structure/B12687890.png)
